![molecular formula C10H18ClN B6609927 1-methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride CAS No. 2866319-19-7](/img/structure/B6609927.png)
1-methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride is a chemical compound with the molecular formula C10H18ClN and a molecular weight of 187.71 g/mol. This compound is known for its unique tricyclic structure, which includes a nitrogen atom integrated into the ring system. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors. One common method involves the cyclization of a suitable amine with a ketone or aldehyde under acidic conditions to form the tricyclic structure.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained in high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
1-Methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically ketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield amines or alcohols as the major products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Scientific Research Applications
1-Methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical research.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: In industrial settings, the compound is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. This binding can inhibit or activate the target, depending on the nature of the interaction.
Pathways Involved: The pathways affected by this compound include those related to neurotransmission and signal transduction.
Comparison with Similar Compounds
1-Methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-azatricyclo[3.3.1.1,3,7]decane hydrochloride and 1-methyl-3-azatricyclo[3.3.1.1,3,7]decane hydrochloride share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of the methyl group at the 1-position and the specific tricyclic structure confer unique chemical and biological properties to this compound, making it distinct from its analogs.
Properties
IUPAC Name |
1-methyl-2-azatricyclo[3.3.1.13,7]decane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c1-10-5-7-2-8(6-10)4-9(3-7)11-10;/h7-9,11H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTCOKWNVGYAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
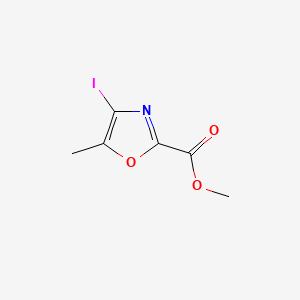
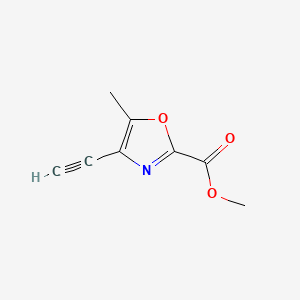
![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)
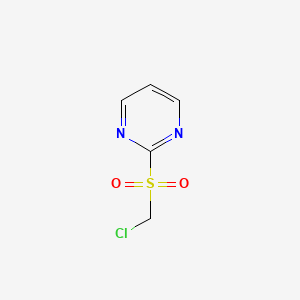
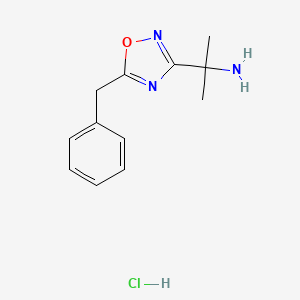
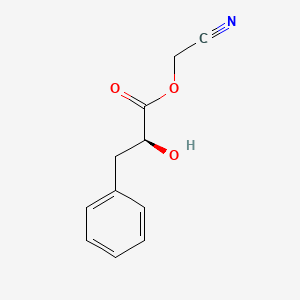
![rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B6609875.png)
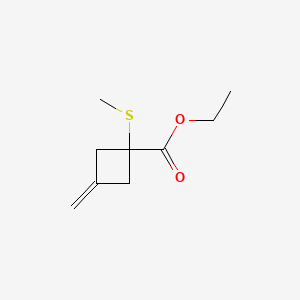
![tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6609901.png)
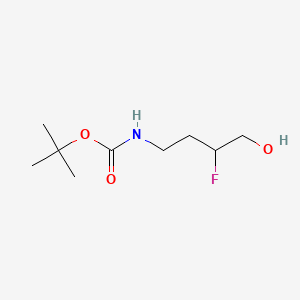
![3-{[4-(aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride](/img/structure/B6609919.png)
![tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate](/img/structure/B6609930.png)
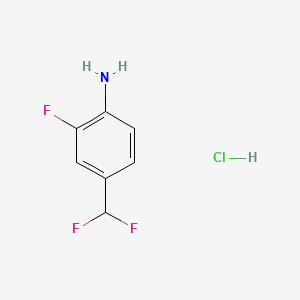
![rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6609949.png)
